molecular formula C12H13NO4 B2941840 Methyl 3-(3-oxobutanamido)benzoate CAS No. 1016715-52-8

Methyl 3-(3-oxobutanamido)benzoate

Cat. No.: B2941840
CAS No.: 1016715-52-8
M. Wt: 235.239
InChI Key: FTPPKVDTLLENPS-UHFFFAOYSA-N
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Description

Methyl 3-(3-oxobutanamido)benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is widely used in various fields, including medical, environmental, and industrial research. This compound has a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-oxobutanamido)benzoate typically involves the reaction of methyl benzoate with 3-oxobutanamide under specific conditions. One common method includes the use of concentrated sulfuric acid and nitric acid for nitration, followed by the addition of sodium hydroxide and ethanol for further reactions . The reaction conditions must be carefully controlled, particularly the temperature, to ensure high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves bulk manufacturing processes that ensure consistent quality and high yield. These methods may include the use of automated reactors and precise control of reaction parameters to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-oxobutanamido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert it into other derivatives with varying properties.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzoic acid derivatives, while reduction can produce various amines and alcohols .

Scientific Research Applications

Methyl 3-(3-oxobutanamido)benzoate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic uses, such as in drug development for various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism by which Methyl 3-(3-oxobutanamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 3-(3-oxobutanamido)benzoate include:

  • Methyl benzoate
  • 3-oxobutanamide
  • Benzoic acid derivatives

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl 3-(3-oxobutanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)6-11(15)13-10-5-3-4-9(7-10)12(16)17-2/h3-5,7H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPPKVDTLLENPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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